molecular formula C6H6F2N2O2 B2976817 Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate CAS No. 2101195-08-6

Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2976817
CAS No.: 2101195-08-6
M. Wt: 176.123
InChI Key: DKPZJVHEOVEYLN-UHFFFAOYSA-N
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Description

Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate is a fluorinated pyrazole derivative characterized by a difluoromethyl group at the 1-position and a methyl ester at the 5-position of the pyrazole ring. This compound is part of a broader class of pyrazole-based molecules that have garnered significant attention in medicinal and agrochemical research due to their structural versatility and bioactivity .

Properties

IUPAC Name

methyl 2-(difluoromethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c1-12-5(11)4-2-3-9-10(4)6(7)8/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPZJVHEOVEYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NN1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in agrochemical applications, it acts by inhibiting succinate dehydrogenase, an enzyme involved in the respiratory chain of fungi . This inhibition disrupts the energy production in fungal cells, leading to their death.

Comparison with Similar Compounds

Structural Features :

  • Pyrazole Core : A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Substituents: 1-Position: Difluoromethyl (-CF₂H) group, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs . 5-Position: Methyl ester (-COOCH₃), a common functional group in prodrug design and intermediates for carboxylic acid derivatives .

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 1: -CF₂H; 5: -COOCH₃ C₆H₆F₂N₂O₂ 176.12 Intermediate for agrochemicals
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate 1: -CH₂C₆H₅; 3: -C₆H₄F; 5: -COOCH₂CH₃ C₂₀H₁₇FN₂O₂ 342.36 Crystal structure analysis; pharmaceutical candidate
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1: -CH₃; 3: -CF₃; 5: -COOH C₆H₅F₃N₂O₂ 194.11 High thermal stability; API intermediate
Methyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate 1: -CF₂H; 3: -Br; 5: -COOCH₃ C₆H₅BrF₂N₂O₂ 255.02 Halogenated analog for cross-coupling reactions
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate 1: -(CH₂)₂Br; 3: -C₆H₄OCH₃; 5: -COOCH₂CH₃ C₁₅H₁₆BrN₂O₃ 367.20 Intermediate for Lp-PLA2 inhibitors

Key Observations :

  • Fluorination Impact: The difluoromethyl group at the 1-position enhances metabolic stability compared to non-fluorinated analogs (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) .
  • Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., -COOCH₃) are often precursors to carboxylic acids (-COOH), which are critical for binding in biological targets .
  • Halogenation : Bromine or iodine substituents (e.g., in methyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate) enable further functionalization via cross-coupling reactions .

Physicochemical Properties

  • Solubility : Methyl esters generally exhibit higher lipophilicity than carboxylic acids, impacting bioavailability .
  • Thermal Stability : Trifluoromethyl groups (e.g., in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid) enhance thermal stability, making them suitable for high-temperature reactions .
  • Hazard Profile : Compounds like methyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate may pose toxicity risks (e.g., H301: Toxic if swallowed), necessitating careful handling .

Biological Activity

Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate is a compound that has garnered attention for its biological activity, particularly in the field of agriculture as a fungicide. This article explores its synthesis, biological mechanisms, and efficacy against various pathogens, supported by data tables and findings from relevant studies.

Chemical Structure and Synthesis

This compound belongs to the pyrazole family, characterized by a five-membered heterocyclic structure. The difluoromethyl group enhances its biological properties, making it a valuable scaffold in drug design. The synthesis of this compound typically involves the reaction of difluoroacetic acid with hydrazine derivatives, followed by esterification to yield the final product.

The primary mechanism of action for compounds like this compound is the inhibition of succinate dehydrogenase (SDH), an enzyme critical to the mitochondrial respiration chain. This inhibition disrupts energy production in fungal cells, leading to cell death. This mechanism has been established in several studies that demonstrate the compound's antifungal properties against a variety of phytopathogenic fungi.

Antifungal Activity

Recent studies have highlighted the antifungal activity of this compound against several fungal pathogens. The following table summarizes its efficacy against various species:

Fungal Pathogen EC50 (µg/mL) Reference
Colletotrichum orbiculare5.50
Rhizoctonia solani14.40
Phytophthora infestans75.54
Fusarium moniliforme79.42
Botryosphaeria berengeriana28.29

These results indicate that this compound exhibits significant antifungal activity, outperforming traditional fungicides like boscalid in some cases.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the pyrazole ring and substituents significantly influence biological activity. For instance, the presence of the difluoromethyl group is crucial for enhancing antifungal potency. Molecular docking studies have shown that this compound forms stable interactions with key residues in the SDH enzyme, which correlates with its inhibitory effects.

Case Studies

Several case studies have documented the application of this compound in agricultural settings:

  • Field Trials : In trials conducted on crops susceptible to Phytophthora infestans, treatment with this compound resulted in a significant reduction in disease incidence compared to untreated controls.
  • Laboratory Studies : Laboratory assays demonstrated its effectiveness at low concentrations, indicating potential for use as a targeted fungicide with minimal environmental impact.

Q & A

Q. What are the optimal synthetic routes for Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives often involves cyclocondensation or cross-coupling reactions. For example, Suzuki-Miyaura coupling (using Pd catalysts like Pd(PPh₃)₄) has been employed to functionalize pyrazole cores, as demonstrated in the synthesis of ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates . Optimization may include solvent selection (e.g., degassed DMF/water mixtures), temperature control, and stoichiometric ratios of boronic acids. Hydrolysis of ester intermediates (e.g., using K₃PO₄) can yield carboxylic acid derivatives, a step critical for further functionalization . For the difluoromethyl group, fluorinating agents or direct incorporation via nucleophilic substitution should be explored, leveraging methodologies from structurally similar compounds like Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and purity (e.g., δ 13.38 ppm for pyrazole NH protons) .
  • X-ray Crystallography : Tools like SHELX for structure refinement and Mercury CSD for visualizing packing interactions and hydrogen bonding .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
    ORTEP-3 can generate thermal ellipsoid plots to assess molecular conformation and steric effects .

Q. How does the difluoromethyl group influence the compound’s physicochemical and pharmacokinetic properties?

Fluorine substituents enhance metabolic stability and bioavailability by reducing basicity of adjacent amines and increasing lipophilicity. The difluoromethyl group’s electron-withdrawing effects can alter π-π stacking interactions and hydrogen bonding, as seen in fluorine-containing pharmaceuticals . Comparative studies with non-fluorinated analogs (e.g., methyl vs. difluoromethyl derivatives) are recommended to quantify these effects.

Advanced Research Questions

Q. What strategies can resolve contradictions in stability or reactivity data during synthesis?

Conflicting stability data (e.g., decomposition under oxidative conditions) may arise from impurities or solvent interactions. Systematic stability testing under varying pH, temperature, and light exposure is critical. For example, incompatibility with strong oxidizers noted in safety data suggests inert atmosphere use. Computational tools (e.g., DFT calculations) can predict degradation pathways, while TGA/DSC analyses quantify thermal stability .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

SAR studies should focus on:

  • Core Modifications : Replacing the carboxylate with bioisosteres (e.g., amides) to improve target binding, as seen in DHFR inhibitors .
  • Substituent Effects : Varying the difluoromethyl position or introducing aryl groups to assess steric/electronic impacts on activity. For example, phenyl substitutions in pyrazole derivatives enhance affinity for mGluR5 receptors .
  • In Silico Screening : Docking studies using Protein Data Bank structures to identify key interactions (e.g., hydrogen bonds with active-site residues) .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

  • Molecular Dynamics (MD) : Simulate binding kinetics and conformational flexibility in aqueous environments.
  • Docking Software (AutoDock, Schrödinger) : Predict binding modes using crystal structures of target proteins (e.g., enzymes or receptors) .
  • QM/MM Calculations : Study enzymatic reaction mechanisms involving the difluoromethyl group .

Q. How can researchers address gaps in environmental and safety data for this compound?

Despite limited ecotoxicity data , precautionary measures include:

  • Containment Protocols : Use inert absorbents (e.g., vermiculite) for spills to prevent drainage contamination .
  • Biodegradation Studies : OECD 301 tests to assess microbial degradation rates.
  • Alternative Solvents : Replace volatile organic solvents with ionic liquids to reduce environmental release .

Q. What catalytic systems improve yield in large-scale synthesis?

Heterogeneous catalysts (e.g., Pd/C) can enhance recyclability and reduce metal contamination. Microwave-assisted synthesis may accelerate reaction kinetics for steps like cyclocondensation . For ester hydrolysis, enzymatic catalysis (e.g., lipases) offers greener alternatives to harsh acidic/basic conditions .

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